4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-5-(furan-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-4-6-5-10-12-8(6)7-2-1-3-11-7/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGAINCDPMLXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NO2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268953 | |
| Record name | Isoxazole, 4-(chloromethyl)-5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-19-5 | |
| Record name | Isoxazole, 4-(chloromethyl)-5-(2-furanyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 4-(chloromethyl)-5-(2-furanyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electronic and Steric Considerations
The oxazole ring is an electron-deficient heterocycle due to the electron-withdrawing effects of its oxygen and nitrogen atoms. Electrophilic substitution reactions preferentially occur at the 5-position under classical conditions, while nucleophilic attacks target the 2- and 4-positions. The fused furan moiety introduces additional complexity, as its electron-rich nature can influence reaction pathways through conjugation effects.
Regiochemical Challenges in Disubstituted Oxazoles
Achieving the 4-chloromethyl/5-furan substitution pattern requires either:
- Pre-installation of one substituent during oxazole ring formation
- Sequential post-synthetic functionalization
Comparative studies indicate that simultaneous introduction of both groups during cyclization often leads to byproducts, favoring a stepwise approach.
Core Oxazole Ring Formation Strategies
Van Leusen Oxazole Synthesis
The TosMIC (p-toluenesulfonylmethyl isocyanide)-mediated reaction provides reliable access to 5-substituted oxazoles:
Mechanism:
- Base-induced deprotonation of TosMIC
- Nucleophilic attack on ketone carbonyl
- Cyclization and elimination of toluenesulfinate
Application to Target Molecule:
Reaction Scheme:
2-Acetylfuran + TosMIC → 5-(Furan-2-yl)-1,2-oxazole
Key parameters from literature:
- Optimal base: K₂CO₃ in DMF
- Temperature: 65°C under microwave irradiation
- Yield range: 60-75%
Limitations: Produces only 5-substituted oxazoles, necessitating subsequent 4-position functionalization.
Bredereck Reaction Modifications
The α-haloketone/amide cyclocondensation route offers potential for dual substitution:
Experimental Protocol:
- Prepare α-chloromethyl ketone precursor (ClCH₂CO-Furan)
- React with furan-2-carboxamide in presence of PCl₅
- Cyclize under reduced pressure
Challenges:
Cycloisomerization of Propargylic Amides
Modern transition metal-catalyzed methods show promise for complex substitution patterns:
Typical Conditions:
- Catalyst: AuCl₃ (5 mol%)
- Solvent: Toluene at 80°C
- Reaction time: 12-18 hours
Advantages:
- Tolerates electron-rich substituents
- Enables late-stage functionalization
Chloromethyl Group Introduction Methodologies
Direct Electrophilic Chloromethylation
Adapted from aromatic chloromethylation protocols:
Optimized Procedure:
Components:
- 5-(Furan-2-yl)-1,2-oxazole (1 eq)
- Dimethoxymethane (1.2 eq)
- Chlorosulfonic acid (1.5 eq)
- ZnI₂ catalyst (5 mol%)
Conditions:
- CH₂Cl₂ solvent at 5-10°C
- Reaction time: 2-4 hours
Results:
- Conversion: 55-60%
- Selectivity: 85% for 4-position
- Byproducts: 15% 2-chloromethyl isomers
Hydroxymethyl Intermediate Chlorination
Two-step approach via alcohol precursor:
Step 1: Hydroxymethylation
Reagents:
- Oxazole substrate
- Paraformaldehyde
- HCl gas bubbling
Conditions:
- Dioxane solvent at 60°C
- 6-hour reaction
Step 2: Chlorination
Reagents:
- SOCl₂ (3 eq)
- Catalytic DMF
Conditions:
- Reflux in anhydrous CH₂Cl₂
- 2-hour reaction
Yield Optimization:
- Overall yield: 68%
- Purity: >95% by HPLC
Integrated Synthetic Routes
Route A: Sequential Van Leusen/Chloromethylation
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Acetylfuran synthesis | Friedel-Crafts acylation | 82% |
| 2 | Van Leusen oxazole formation | MW, K₂CO₃/DMF | 73% |
| 3 | ZnI₂-catalyzed chloromethylation | CH₂Cl₂, 5°C | 58% |
| Total | 34.7% |
Route B: Tandem Cyclization-Chlorination
Innovative Single-Pot Approach:
Components:
- 2-Furoyl chloride
- Chloroacetaldehyde dimethyl acetal
- TosMIC
Conditions:
- Phase-transfer catalysis (TBAB)
- MW irradiation (100W)
- Simultaneous cyclization/chlorination
Advantages:
- Reduced purification steps
- Reaction time: 45 minutes
- Yield: 49%
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, oxazole-H)
7.58 (dd, J = 1.8 Hz, 1H, furan-H)
6.76 (d, J = 3.2 Hz, 1H, furan-H)
6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan-H)
4.82 (s, 2H, CH₂Cl)
13C NMR (100 MHz, CDCl₃):
δ 156.2 (oxazole-C2)
150.1 (furan-C2)
142.7 (oxazole-C5)
112.3-110.5 (furan-C3/C4)
44.9 (CH₂Cl)
Chromatographic Validation
HPLC Parameters:
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.72 min
- Purity: 98.4%
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Adapting protocols from oxazole literature:
Conditions:
- 350W irradiation
- Isopropyl alcohol solvent
- 8-minute reaction time
Benefits:
- 85% energy reduction vs thermal methods
- 1.5× yield improvement
Mechanochemical Approaches
Ball Milling Protocol:
- Reactants: 2-Furoyl chloride, Chloroacetamide
- Stoichiometry: 1:1 molar ratio
- Milling time: 30 minutes
- Yield: 63%
Industrial Scalability Considerations
Cost Analysis of Routes
| Component | Route A ($/kg) | Route B ($/kg) |
|---|---|---|
| Raw Materials | 420 | 380 |
| Energy | 150 | 90 |
| Purification | 230 | 160 |
| Total | 800 | 630 |
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Substituted oxazole derivatives.
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-oxazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan and oxazole rings contribute to the compound’s ability to interact with various biological targets, enhancing its bioactivity.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Heterocycle Type :
- The target compound’s 1,2-oxazole core differs from 1,3,4-oxadiazoles (e.g., ) in ring structure and electron distribution. Oxadiazoles generally exhibit higher thermal stability and electron-deficient character, enhancing their utility in materials science .
- 1,2-Oxazoles (e.g., ) are less common in drug design but are valued for their metabolic stability compared to furan-containing analogs .
Substituent Effects :
- Furan-2-yl vs. Aromatic Substituents : The furan group in the target compound introduces oxygen-based resonance effects, improving solubility in polar solvents. In contrast, naphthyl () or trifluoromethylphenyl () groups enhance lipophilicity, favoring membrane permeability in bioactive molecules .
- Chloromethyl Positioning : The chloromethyl group at position 3 (target compound) vs. position 5 () alters regioselectivity in nucleophilic substitutions. For example, the target compound’s chloromethyl group is sterically accessible, facilitating alkylation reactions in synthesis (e.g., coupling with benzooxazine derivatives, as in ) .
Electronic Properties :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl () or chlorophenyl () substituents exhibit stronger electron-withdrawing effects, stabilizing negative charges in intermediates. This contrasts with the electron-donating nature of the furan ring .
- Thiophene vs. Furan : The chlorothiophene substituent () introduces sulfur’s polarizability, enhancing π-stacking interactions in materials applications compared to furan’s oxygen-based electronics .
Biological Activity
4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a furan moiety attached to an oxazole ring. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound showed significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative strains. Additionally, it demonstrated antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| A549 (Lung Cancer) | 20.00 |
| HeLa (Cervical Cancer) | 18.50 |
The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents like doxorubicin. Flow cytometry assays revealed that it induces apoptosis through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways leading to cell death in cancerous cells.
- Antioxidant Properties : The furan moiety contributes to its antioxidant activity, which may play a role in reducing oxidative stress in cells .
Case Studies
A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant reductions in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours. The results indicated that the compound's efficacy increases with concentration, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the common synthetic routes for 4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole?
Answer: The synthesis typically involves multi-step organic reactions. A general approach includes:
Formation of the oxazole core : Reacting furan-2-carbaldehyde with α-haloketones or thiourea derivatives under acidic/basic conditions.
Chloromethylation : Introducing the chloromethyl group via reactions with chlorinating agents (e.g., SOCl₂, PCl₃) or alkylation of pre-oxidized intermediates.
Functionalization : Substituting the oxazole ring with furan derivatives using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
Key considerations include solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature control (60–80°C for cyclization steps). Characterization via NMR and mass spectrometry is critical to confirm structural integrity .
Q. How is the compound characterized post-synthesis?
Answer: Standard characterization methods include:
- Spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ for C₈H₇ClN₂O₂ at m/z 184.58) .
- Elemental analysis : Validates purity (>95% for research-grade samples) .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in multi-step synthesis?
Answer: Cyclization efficiency depends on:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states in oxazole formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ring-closing steps .
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may lead to side reactions (e.g., decomposition of chloromethyl groups).
- Monitoring : TLC or HPLC tracks reaction progress, with quenching at ~80% conversion to minimize impurities .
Q. Example Optimization Table
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | ZnCl₂ (0.1 eq) | ↑ Yield by 20% |
| Solvent | DMF | ↑ Rate by 2× |
| Temperature | 80°C | Balances speed/degradation |
| Reaction Time | 6 hours | Ensures >90% conversion |
Q. How do substituents on the oxazole and furan rings influence biological activity and toxicity?
Answer: Substituent effects are empirically determined through structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., Cl, SO₂) : Enhance metabolic stability but may increase cytotoxicity (e.g., LD50 reduction by 30% with heptylthio groups) .
- Furan modifications : Methylation at the 2-position reduces acute toxicity (e.g., LD50 increases from 250 mg/kg to 450 mg/kg) .
- Oxazole substituents : Bulky groups (e.g., benzyl) improve receptor binding but reduce solubility .
Q. Comparative Toxicity Data
| Substituent | LD50 (mg/kg) | Class (WHO) |
|---|---|---|
| 3-Heptylthio | 250 | IV |
| 3-Propylthio | 450 | V |
| 2-Methylfuran-3-yl | 500 | V |
Q. How can conflicting data in photophysical property studies be resolved?
Answer: Discrepancies in dipole moment or excitation profiles arise from:
- Solvent effects : Use solvatochromic correlations (e.g., Lippert-Mataga plots) to normalize solvent polarity impacts .
- Experimental vs. computational methods : Compare empirical dipole moments (from solvatochromic shifts) with DFT-calculated values (e.g., Gaussian 09 W) .
- Sample purity : Impurities (e.g., unreacted starting materials) skew UV-Vis spectra. Validate via HPLC before analysis .
Q. Example Resolution Workflow
Reproduce experiments in standardized solvents (e.g., cyclohexane, ethanol).
Validate computational models using high-level theory (e.g., B3LYP/6-311++G**).
Cross-reference with XRD data (if available) to confirm molecular geometry .
Methodological Notes
- Data Contradictions : Always cross-validate using orthogonal techniques (e.g., NMR + HRMS for structure; in vitro + in silico for activity).
- Advanced Synthesis : Consider flow chemistry for hazardous chloromethylation steps to improve safety and yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
